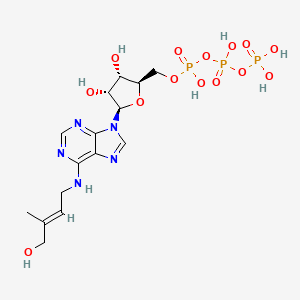

trans-Zeatin riboside triphosphate

Description

Significance of Cytokinins as Phytohormones

Cytokinins are a group of plant hormones that are fundamental to the regulation of cell division and differentiation in plant roots and shoots. ck12.orgwikipedia.orgbritannica.com Their influence extends to a wide array of developmental processes, including shoot and root morphogenesis, apical dominance, axillary bud growth, and the delay of leaf senescence. wikipedia.orgbyjus.com Produced primarily in the roots, cytokinins are transported throughout the plant, orchestrating growth and development in concert with other phytohormones, most notably auxin. ck12.orgwikipedia.orgbritannica.com The ratio of cytokinin to auxin, for instance, is a critical determinant of whether a plant cell will develop into a root or a shoot. wikipedia.org Furthermore, cytokinins are instrumental in slowing the aging process in plants by preventing the breakdown of proteins and chlorophyll, thereby maintaining the greenness of leaves. wikipedia.orgbritannica.com

Overview of Isoprenoid Cytokinins and trans-Zeatin (B1683218) Type Derivatives

Naturally occurring cytokinins are chemically classified as adenine (B156593) derivatives, featuring a side chain at the N6 position. nih.gov They are broadly divided into two main categories based on the chemical nature of this side chain: isoprenoid and aromatic cytokinins. nih.gov The isoprenoid cytokinins, which include isopentenyladenine (iP) and the zeatins, are the most prevalent in plants. nih.govnih.gov

Zeatin itself exists in two isomeric forms: cis-zeatin (B600781) and trans-zeatin. oup.com While both are present in plants, trans-zeatin is generally considered to have higher biological activity. oup.comresearchgate.net trans-Zeatin and its derivatives are key regulators of plant growth, and their biosynthesis is a tightly controlled process. researchgate.net Research has shown that the prenyl group of trans-zeatin is primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. researchgate.netnih.gov

Position of Nucleotide Forms within Cytokinin Metabolism and Signaling Cascades

Cytokinin biosynthesis is a multifaceted process that yields various forms of the hormone, including free bases, ribosides, and nucleotides. chem-soc.si The nucleotide forms, such as trans-zeatin riboside triphosphate (tZRTP), are crucial precursors in the metabolic pathway. nih.gov The initial step in the biosynthesis of most isoprenoid cytokinins involves the attachment of an isoprene (B109036) side chain from dimethylallyl diphosphate (B83284) (DMAPP) to an adenosine (B11128) phosphate molecule (AMP, ADP, or ATP), forming isopentenyladenine (iP) nucleotides. nih.govnumberanalytics.com

Specifically, the biosynthesis of trans-zeatin type cytokinins involves the hydroxylation of the isoprenoid side chain of iP-type cytokinin nucleotide precursors (iPRPs) to create trans-zeatin ribotides (tZRPs). oup.com This critical conversion is catalyzed by the enzyme cytochrome P450 monooxygenase CYP735A. oup.comebi.ac.uk The resulting this compound is a purine (B94841) ribonucleoside 5'-triphosphate, which is essentially an ATP molecule substituted at the N-6 position with a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. nih.gov

These nucleotide forms are not only metabolic intermediates but are also involved in the complex signaling network of cytokinins. Cytokinin signaling is initiated when the hormone binds to histidine kinase receptors in the cell membrane. numberanalytics.combiologists.com This binding event triggers a phosphorelay system, a multi-step signaling cascade that ultimately leads to the activation of transcription factors in the nucleus and the regulation of gene expression. biologists.comnih.gov While the free-base forms of cytokinins are generally considered the most active in binding to these receptors, the various nucleotide and riboside forms play essential roles in transport and the regulation of hormone levels within the plant. biologists.comnih.govnih.gov For example, trans-zeatin riboside is a major form of cytokinin transported from the roots to the shoots via the xylem. biologists.comnih.govplantae.org

Structure

3D Structure

Properties

Molecular Formula |

C15H24N5O14P3 |

|---|---|

Molecular Weight |

591.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H24N5O14P3/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(32-15)5-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,29,30)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1 |

InChI Key |

AOFQQLZNDSBFLN-HNNGNKQASA-N |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)/CO |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CO |

Origin of Product |

United States |

Biosynthesis Pathways of Trans Zeatin Riboside Triphosphate

tRNA Degradation Pathway Contributions

Involvement of tRNA-Isopentenyltransferase (tRNA-IPT)

A key enzyme in this pathway is tRNA-isopentenyltransferase (tRNA-IPT). slu.se This enzyme catalyzes the transfer of an isopentenyl group from dimethylallyl pyrophosphate (DMAPP) to the N6 position of a specific adenine (B156593) residue (A37) in certain tRNA molecules. frontiersin.orgslu.seoup.com This modification, known as isopentenylation, is crucial for the proper function of these tRNAs in protein synthesis. frontiersin.org In Arabidopsis thaliana, two genes, AtIPT2 and AtIPT9, encode for tRNA-IPTs. pnas.orgnih.gov Studies on mutants lacking these genes have provided direct evidence for their role in cytokinin biosynthesis. pnas.orgnih.govnih.gov

Formation of cis-Zeatin (B600781) Riboside Monophosphate Precursors from tRNA

The degradation of these isopentenylated tRNA molecules releases cytokinin precursors. oup.com Specifically, the breakdown of tRNA containing a cis-hydroxyl isopentenyl group yields cis-zeatin riboside monophosphate (cZRMP). oup.com This process is considered the main, if not sole, source of cis-zeatin-type cytokinins in plants. pnas.orgnih.govnih.gov Mutant Arabidopsis plants lacking both AtIPT2 and AtIPT9 show undetectable levels of cis-zeatin and its derivatives, confirming the essential role of tRNA degradation in their formation. oup.compnas.orgnih.gov

Mechanisms for Conversion to trans-Zeatin (B1683218) Forms from tRNA-Derived Cytokinins

While the tRNA degradation pathway directly produces cis-zeatin forms, the possibility of their conversion to the more biologically active trans-isomers has been a subject of investigation. wikipedia.org Early research on immature seeds of Phaseolus vulgaris led to the isolation and partial purification of an enzyme named cis-trans-isomerase of zeatin. nih.govnih.gov This enzyme was reported to favor the conversion of cis-zeatin and its riboside to their trans counterparts. nih.gov

However, the widespread significance and even the existence of this isomerase have been met with skepticism in subsequent research. nih.gov Many studies have found little to no evidence for the isomerization of cis-zeatin to trans-zeatin in various plant systems. wikipedia.orgoup.com For instance, experiments with labeled cis-zeatin riboside in rice seedlings showed that the primary metabolic fate was glucosylation, with no significant conversion to trans-zeatin forms detected. oup.com Similarly, analysis of Arabidopsis mutants deficient in tRNA-IPTs, which lack cis-zeatin, did not show a corresponding decrease in trans-zeatin levels, suggesting separate biosynthetic origins. frontiersin.org Therefore, while the concept of a cis-trans isomerase is intriguing, current evidence strongly indicates that the tRNA degradation pathway primarily contributes to the pool of cis-zeatin cytokinins, with the biosynthesis of trans-zeatin and its derivatives, including trans-zeatin riboside triphosphate, predominantly occurring through the iPMP-independent de novo pathway. nih.gov

Metabolic Interconversions and Homeostasis of Trans Zeatin Riboside Triphosphate

Phosphorylation and Dephosphorylation Dynamics

The cellular pool of tZRTP is in a dynamic equilibrium with its diphosphate (B83284) and monophosphate counterparts, a balance maintained by the activities of specific kinases and phosphatases.

The biosynthesis of tZRTP occurs through the sequential phosphorylation of trans-zeatin (B1683218) riboside (tZR). Upon entering the cell, tZR is rapidly phosphorylated to trans-zeatin riboside monophosphate (tZRMP). researchgate.net This initial step is a crucial point of entry into the nucleotide pool. Subsequent phosphorylation events, catalyzed by cellular kinases, convert tZRMP to trans-zeatin riboside diphosphate (tZRDP) and finally to tZRTP. This phosphorylation cascade is analogous to the synthesis of other nucleoside triphosphates and serves to generate a readily available precursor for the active cytokinin form.

The reverse reactions, the dephosphorylation of tZRTP, are equally important for maintaining cytokinin homeostasis. Specific phosphatases can sequentially remove phosphate (B84403) groups, converting tZRTP back to tZRDP and tZRMP. nih.gov This process allows the cell to modulate the concentration of the triphosphate form and recycle the ribotides as needed. While the specific enzymes responsible for the dephosphorylation of tZRTP and tZRDP in vivo are not fully characterized, the existence of such activities is inferred from the dynamic nature of cytokinin nucleotide pools. For instance, in vitro studies with inosine (B1671953) triphosphate pyrophosphatase (ITPase) have shown its ability to dephosphorylate ribavirin (B1680618) triphosphate, suggesting that similar enzymes may act on cytokinin riboside triphosphates. nih.gov

A key enzyme implicated in the phosphorylation of cytokinin ribosides is adenosine (B11128) kinase (ADK). nih.govnih.gov Studies in Arabidopsis and tobacco have demonstrated that ADK can phosphorylate cytokinin ribosides, such as tZR, to their corresponding monophosphates. nih.govnih.gov This reaction is considered a significant step in cytokinin interconversion. nih.gov In Arabidopsis, silencing of ADK expression leads to developmental abnormalities, including impaired root growth and reduced apical dominance, highlighting the importance of this enzymatic activity in regulating in vivo cytokinin metabolism. nih.gov While ADK has a higher affinity for adenosine, its ability to act on cytokinin ribosides provides a direct link between purine (B94841) salvage pathways and cytokinin metabolism. nih.govnih.gov The catalytic properties of different ADK isoforms can vary, suggesting specialized roles in cytokinin metabolism. For example, of the four ADK isoforms identified in tobacco BY-2 cells, one isoform, ADK2S, exhibited higher efficiency in metabolizing cytokinin ribosides in vitro. nih.gov

| Enzyme | Organism | Function | Research Finding |

| Adenosine Kinase (ADK) | Arabidopsis thaliana | Phosphorylation of cytokinin ribosides to monophosphates | ADK activity is crucial for in vivo cytokinin metabolism, and its deficiency leads to developmental defects. nih.gov |

| Adenosine Kinase (ADK) | Nicotiana tabacum (tobacco) | Phosphorylation of cytokinin ribosides | Four ADK isoforms were identified with varying affinities for cytokinin ribosides, suggesting specialized roles. nih.gov |

Isomerization and Side-Chain Modifications

The conversion between the cis and trans isomers of zeatin and its derivatives is a significant aspect of cytokinin metabolism. While trans-zeatin is generally considered the more biologically active form, the physiological relevance of cis-zeatin (B600781) is increasingly recognized. nih.govoup.comoup.com

Early research proposed the existence of a "zeatin cis-trans isomerase" in plants like the common bean (Phaseolus vulgaris). researchgate.netoup.com This enzyme was thought to catalyze the conversion of cis-zeatin to the more active trans-isomer, requiring FAD and light as cofactors. researchgate.net However, subsequent studies have cast doubt on the existence of a dedicated zeatin isomerase. More recent findings suggest that the observed isomerization may be a result of non-enzymatic catalysis or the activity of other enzymes with broad substrate specificity. researchgate.net For instance, a maize enzyme initially identified as a cis-trans isomerase was later reclassified as a nucleotide pyrophosphatase/phosphodiesterase. researchgate.net

Tracer experiments in various plant systems, including rice and tobacco, have shown that the isomerization between cis- and trans-zeatin derivatives is often a minor metabolic pathway. oup.comnih.gov When labeled cis-zeatin riboside was supplied to rice seedlings, it was primarily converted to other cis-zeatin derivatives, with very little conversion to trans-zeatin forms. oup.comresearchgate.net This suggests that, at least in some species and under specific conditions, the two isomer pools are largely regulated independently. nih.govoup.com

Table 1: Key Findings on cis- and trans-Zeatin Interconversion

| Plant Species | Observation | Reference(s) |

|---|---|---|

| Phaseolus vulgaris (Common Bean) | Proposed existence of a cis-trans-isomerase. | researchgate.netoup.com |

| Rice (Oryza sativa) | Isomerization is a minor pathway; cis- and trans-forms are largely metabolized independently. | oup.comresearchgate.net |

| Tobacco (Nicotiana tabacum) | No significant isomerization observed in BY-2 cell cultures. | nih.govoup.com |

| Maize (Zea mays) | Putative isomerase reclassified as a nucleotide pyrophosphatase/phosphodiesterase. | researchgate.net |

The reduction of the side chain of zeatin to form dihydrozeatin (DHZ) and its derivatives is another important metabolic conversion. This reaction is catalyzed by zeatin reductase. nih.govnih.gov In Phaseolus vulgaris embryos, a reductase was identified that specifically converts trans-zeatin to dihydrozeatin. nih.gov This enzyme requires NADPH as a cofactor and exhibits an optimal pH between 7.5 and 8.0. nih.gov

Interestingly, this particular zeatin reductase did not recognize closely related cytokinin compounds such as ribosylzeatin, cis-zeatin, or N6-(Δ2-isopentenyl)adenine, indicating a high degree of substrate specificity for the free base form of trans-zeatin. nih.gov The enzyme was found to exist in two isoforms with different molecular weights. nih.gov The conversion to dihydrozeatin derivatives is generally considered a step towards inactivation, as DHZ often exhibits lower biological activity compared to trans-zeatin. However, recent studies suggest that DHZ may have specific roles in plant development, such as promoting cell differentiation in Arabidopsis roots through a distinct signaling pathway involving the AHK3 receptor. nih.gov

Despite the presence of zeatin reductase, studies in Arabidopsis have indicated that under baseline conditions, the conversion of trans-zeatin to dihydrozeatin might be a less prominent pathway compared to other metabolic routes. nih.gov

Inactivation and Degradation Pathways

The inactivation and degradation of cytokinins are critical for maintaining appropriate hormone levels. These processes primarily involve glucosylation and irreversible cleavage.

Glucosylation is a major mechanism for inactivating cytokinins, including trans-zeatin and its derivatives. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the cytokinin molecule. researchgate.netnih.govnii.ac.jp The resulting glucoconjugates are generally considered inactive and serve as storage or transport forms. researchgate.netnih.gov

In Arabidopsis, a large family of UGTs has been identified, with several members showing activity towards cytokinins. researchgate.netnih.gov These enzymes can glucosylate cytokinins at different positions, leading to the formation of O-glucosides or N-glucosides. For instance, UGT85A1, UGT73C5, and UGT73C1 from Arabidopsis are known to form O-glucosides of trans-zeatin and dihydrozeatin. researchgate.netnih.gov In contrast, UGT76C1 and UGT76C2 catalyze the formation of N7- and N9-glucosides of various cytokinins. researchgate.netnih.gov

While N-glucosylation has been traditionally viewed as an irreversible inactivation step, recent research in Arabidopsis suggests that N-glucosides of trans-zeatin can be metabolized back to the active free base form. nih.gov This finding challenges the long-held belief of irreversible inactivation and points to a more dynamic role for N-glucosides in cytokinin homeostasis. nih.gov In rice, three putative cis-zeatin-O-glucosyltransferases (cZOGTs) have been identified that preferentially glucosylate cis-zeatin and its riboside over the trans isomers. researchgate.net

Table 2: Examples of UDP-Glycosyltransferases (UGTs) Involved in Cytokinin Glucosylation

| Enzyme | Plant Species | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| UGT85A1 | Arabidopsis thaliana | trans-Zeatin, Dihydrozeatin | O-Glucosides | researchgate.netnih.gov |

| UGT73C5 | Arabidopsis thaliana | trans-Zeatin, Dihydrozeatin | O-Glucosides | researchgate.netnih.gov |

| UGT73C1 | Arabidopsis thaliana | trans-Zeatin, Dihydrozeatin | O-Glucosides | researchgate.netnih.gov |

| UGT76C1 | Arabidopsis thaliana | Various cytokinins | N7- and N9-Glucosides | researchgate.netnih.gov |

| UGT76C2 | Arabidopsis thaliana | Various cytokinins | N7- and N9-Glucosides | researchgate.netnih.gov |

| cZOGT1, cZOGT2, cZOGT3 | Rice (Oryza sativa) | cis-Zeatin, cis-Zeatin riboside | O-Glucosides | researchgate.net |

The primary pathway for the irreversible degradation of cytokinins is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX). nih.govoup.comfrontiersin.org CKX enzymes are flavoproteins that catalyze the oxidative cleavage of the N6-isoprenoid side chain of cytokinins like isopentenyladenine, trans-zeatin, and their ribosides. nih.govfrontiersin.org This cleavage results in the formation of adenine (B156593) or adenosine and the corresponding aldehyde, leading to a loss of cytokinin activity. frontiersin.org

CKX enzymes are encoded by a multigene family in many plant species, including Arabidopsis and rice, with at least seven and eleven members, respectively. nih.govnih.gov The different CKX isoforms exhibit distinct catalytic properties, subcellular localizations, and expression patterns, suggesting a complex and fine-tuned regulation of cytokinin levels in different tissues and developmental stages. nih.govthieme-connect.com For example, in Arabidopsis, AtCKX1 shows a high affinity for the cis-zeatin isomer. oup.com

Physiological Roles and Biological Activity in Plant Systems

Regulation of Plant Growth and Developmental Processes

This cytokinin plays a pleiotropic role in plant development, exerting significant influence over the formation and activity of primary growth centers, the establishment of root systems, the transition to reproductive stages, the determination of plant architecture, and the regulation of aging.

Shoot Apical Meristem Activity and Leaf Organogenesis

Trans-Zeatin (B1683218) riboside is a crucial signal for the regulation of the shoot apical meristem (SAM), the primary source of all above-ground organs. Research using grafting experiments in Arabidopsis has demonstrated that the root-to-shoot translocation of trans-zeatin riboside is sufficient to regulate meristem activity-related traits. bohrium.comnih.govelsevierpure.com In contrast, while the active form, trans-zeatin, also acts as a long-distance signal, its translocation from the roots controls leaf size but does not affect meristem activity. bohrium.comnih.gov This indicates a specialized role for trans-zeatin riboside in maintaining the proliferative activity of the SAM. nih.gov Once transported to the shoot, the inactive trans-zeatin riboside is converted by the LONELY GUY (LOG) enzyme into the active trans-zeatin form at its site of action, such as the SAM or developing leaves, where it can enact its function. plantae.org Its application in in vitro organogenesis protocols for species like eggplant further underscores its capacity to stimulate shoot formation. bohrium.comnih.gov

Table 1: Differential Roles of Root-Derived Cytokinins in Shoot Development

| Translocated Compound | Effect on Shoot Apical Meristem (SAM) Activity | Effect on Leaf Size / Development | Source |

| trans-Zeatin riboside (tZR) | Sufficient to regulate meristem activity | Affects leaf development | bohrium.comnih.govnih.gov |

| trans-Zeatin (tZ) | Does not regulate meristem activity | Controls leaf size | bohrium.comnih.gov |

Root Proliferation and Inhibition of Adventitious Root Formation

While promoting shoot growth, trans-Zeatin riboside generally acts as an inhibitor of root formation, particularly adventitious roots. zellx.deselleckchem.comzellbio.eu Studies on cucumber have identified trans-zeatin riboside as the primary suppressor of adventitious root formation originating from hypocotyls. nih.govmdpi.com It is the predominant cytokinin found in xylem sap, and its transport from the roots is suggested to act as an endogenous suppressor signal, a concept related to 'root apical dominance'. nih.govresearchgate.net This inhibitory action helps maintain the balance between shoot and root development.

Table 2: Inhibitory Effect of trans-Zeatin Riboside on Adventitious Root Formation in Cucumber Hypocotyls

| Concentration of Applied tZR (M) | Observed Effect | Source |

| 2 x 10-8 | Natural concentration in xylem sap with strong inhibitory effect | nih.gov |

| Starting at 3.16 x 10-9 | Effective inhibition of adventitious root formation | nih.gov |

Reproductive Development and Flowering

Cytokinin dynamics, including those of trans-zeatin riboside, are critical during the transition from vegetative growth to flowering. In studies of day-neutral tobacco, a significant decrease in the content of cytokinin ribosides, including zeatin riboside, was observed in the shoot apices during the prefloral transition phase. core.ac.uk Conversely, as flower buds themselves begin to form and develop, the cytokinin content increases, indicating a role in organ formation. core.ac.uk This suggests that a precise modulation of trans-zeatin riboside levels is required for the proper timing of floral initiation and the development of reproductive organs.

Control of Apical Dominance and Axillary Bud Outgrowth

Trans-Zeatin riboside is involved in the complex hormonal network that controls apical dominance, the phenomenon where the central stem grows more strongly than the lateral stems. Cytokinins are known to promote the outgrowth of axillary (lateral) buds. frontiersin.orgcreative-proteomics.com Research in pea plants has shown that following the removal of the shoot apex (decapitation), levels of most cytokinin types, including precursors, increase significantly in the stem nodes within hours, preceding and correlating with the outgrowth of the axillary bud. nih.govbiorxiv.org In Amorphophallus muelleri, a dramatic increase (over 5000-fold) in trans-zeatin riboside content in the corms was associated with the sprouting of a second leaf, indicating its role in promoting axillary bud activity. frontiersin.org

Long-Distance Signaling and Systemic Transport

Trans-Zeatin riboside is a primary long-distance signaling molecule in plants. nih.gov It is predominantly synthesized in the roots and transported to the aerial parts of the plant via the xylem sap to regulate shoot growth and development in response to both internal and external cues, such as nitrogen availability. nih.govplantae.orgplantae.org This root-to-shoot communication is essential for coordinating growth between the different parts of the plant. bohrium.comelsevierpure.com

Recent findings have elaborated on this system, proposing a dual long-distance signaling model involving both trans-zeatin riboside and its active form, trans-zeatin. nih.gov While trans-zeatin riboside is the major cytokinin precursor transported in the xylem and is essential for regulating SAM activity, the active trans-zeatin form is also translocated, albeit as a minor component, and specifically controls leaf size. bohrium.comnih.gov This dual system allows plants to finely tune shoot growth in response to fluctuating environmental conditions. bohrium.comnih.govelsevierpure.com The transport of these molecules across cell membranes is facilitated by specific carriers, such as equilibrative nucleoside transporters (ENTs), which are crucial for maintaining cytokinin homeostasis in the shoots. nih.gov

Root-to-Shoot Translocation and Xylem Transport as a Major Signaling Form

Organ-to-organ communication is vital for the coordinated development of plants nih.govbohrium.com. Cytokinins, a class of plant hormones, are key long-distance signals that travel from the root to the shoot, regulating a wide array of growth and developmental processes nih.govbohrium.com. While trans-Zeatin riboside triphosphate is a precursor synthesized in the roots, its dephosphorylated form, trans-Zeatin riboside (tZR), has been identified as the major form of cytokinin transported through the xylem nih.govbohrium.complantae.org.

This root-to-shoot translocation is essential for maintaining cytokinin homeostasis in the shoots nih.gov. The tZR is loaded into the xylem vessels in the roots and travels with the transpiration stream to aerial parts of the plant, such as the leaves and the shoot apical meristem plantae.org. Upon reaching its destination, the precursor tZR is converted into the biologically active form, trans-Zeatin (tZ), by enzymes known as LONELY GUY (LOG) nih.govbohrium.complantae.org. This conversion is critical for its function, highlighting a system where the transport form and the active form are distinct molecules.

Phloem Transport Mechanisms and Signaling Roles

While xylem transport of cytokinins from root to shoot is well-documented, phloem transport also plays a role in distributing these signaling molecules throughout the plant. The phloem sap contains a variety of cytokinin forms, including trans-Zeatin and its riboside derivative. This transport pathway allows for the reallocation of cytokinins from mature leaves (source tissues) to developing areas like young leaves, fruits, and seeds (sink tissues). This bidirectional and targeted transport system is crucial for regulating development and responding to the plant's changing physiological needs.

Distinct Functional Contributions of trans-Zeatin Riboside and trans-Zeatin in Signaling

Research has revealed that the precursor, trans-Zeatin riboside (tZR), and the active form, trans-Zeatin (tZ), have differing and specific roles in plant signaling nih.govbohrium.comelsevierpure.com. A dual long-distance signaling system involving both tZR and tZ allows plants to fine-tune shoot growth in response to environmental fluctuations nih.govbohrium.com.

| Compound | Primary Role in Long-Distance Signaling | Regulated Traits |

| trans-Zeatin riboside (tZR) | Major long-distance signaling form in xylem | Leaf size and meristem activity |

| trans-Zeatin (tZ) | Minor long-distance signaling form in xylem | Leaf size only |

Responses to Environmental Cues and Abiotic Stresses

Plants modulate their cytokinin levels and signaling pathways to adapt to changing environmental conditions. The trans-zeatin-type cytokinins, originating from this compound, are integral to these adaptive responses.

Protection Against Photoperiod Stress

Photoperiod stress, a novel type of abiotic stress caused by a sudden prolongation of the light period, can induce stress and cell death marker genes in plants like Arabidopsis nih.gov. The phytohormone cytokinin acts as a negative regulator of this stress syndrome nih.gov. Studies have shown that root-derived trans-zeatin (tZ)-type cytokinins are crucial for protecting the shoot against the negative impacts of photoperiod stress nih.govnih.gov. In response to this stress, wild-type plants increase their cytokinin concentrations nih.gov. This protective mechanism involves a complex signaling cascade requiring specific transcription factors and signaling proteins to mitigate cellular damage and programmed cell death nih.govnih.gov.

Response to Nutrient Starvation (e.g., Phosphate (B84403) Deficiency)

Phosphate is an essential macronutrient, and its deficiency in the soil is a major constraint on plant growth nih.govfrontiersin.org. Plants have evolved complex responses to phosphate starvation, which include modifications to their root system architecture to enhance phosphate acquisition frontiersin.org. Cytokinin signaling is deeply involved in this process.

Under phosphate starvation, the levels of different cytokinin isomers are altered. Specifically, the concentration of the highly active trans-Zeatin (tZ) is often reduced, while the concentration of cis-zeatin (B600781) (cZ) and its derivatives increases nih.govnoaa.govchemicalbook.com. Transcriptomic analyses show that tZ tends to repress genes related to the cell cycle and phosphate starvation responses nih.govnoaa.gov. In contrast, the increased ratio of cZ to tZ under phosphate-deficient conditions helps to maintain root growth and elongation, thereby enlarging the root's absorbing surface nih.govnoaa.gov. In some species, like the she-oak, phosphorus deficiency suppresses the accumulation of trans-Zeatin riboside (tZR), which in turn promotes root elongation and enhances phosphorus absorption efficiency researchgate.net.

| Nutrient Condition | Effect on trans-Zeatin (tZ) / trans-Zeatin riboside (tZR) Levels | Consequence for Root Growth |

| Phosphate Sufficiency | Normal levels of tZ and tZR | Regulated root growth |

| Phosphate Deficiency | Decreased levels of tZ and tZR | Promotes root and root hair elongation to increase absorption surface |

Implication in Plant Immunity and Defense Responses

Cytokinins have been identified as important modulators of plant immunity nih.govresearchgate.net. Increased levels of active cytokinins like trans-Zeatin can induce resistance against certain pathogens, particularly those with a (hemi)biotrophic lifestyle chemicalbook.comnih.govresearchgate.net.

When plants are challenged by pathogens such as Pseudomonas syringae, treatment with trans-Zeatin has been shown to significantly suppress disease symptoms and restrict pathogen proliferation nih.gov. This defense response is associated with an increase in salicylic acid levels, a key hormone in plant defense signaling nih.gov. While both trans- and cis-zeatin isomers can reduce symptom development, trans-Zeatin is significantly more effective at inhibiting pathogen growth and inducing defense mechanisms, highlighting its superior activity in plant immunity nih.gov.

Advanced Analytical Methodologies for Research on Trans Zeatin Riboside Triphosphate

Extraction and Sample Preparation Techniques

Effective analysis of trans--Zeatin riboside triphosphate begins with meticulous extraction and sample preparation to isolate the compound from intricate plant tissues and ensure the removal of interfering substances.

Optimized Tissue Extraction Methods for Cytokinin Nucleotides

The initial step in analyzing cytokinin nucleotides involves their extraction from plant material. A widely used method is the application of a modified Bieleski buffer, which consists of methanol, formic acid, and water (often in a 15:1:4 v/v/v ratio), at a cold temperature (-20°C) to quench metabolic processes and preserve the integrity of the analytes. umich.edursc.org For instance, in the analysis of cytokinin levels in Amorphophallus muelleri, samples were homogenized and extracted using such a buffer, which also contained isotope-labeled internal standards to facilitate accurate quantification. researchgate.net Similarly, studies on soybean explants have utilized a two-step extraction process, first with a methanol/chloroform/formic acid/water mixture and then with a methanol/formic acid/water mixture, to effectively solubilize cytokinins. umich.edu The choice of extraction solvent is critical, as cytokinin nucleotides are relatively polar and require a solvent system that can efficiently extract them while minimizing the co-extraction of interfering lipids and pigments.

To enhance the accuracy of quantification, a known amount of an isotope-labeled internal standard, such as [2H]- or [13C]-labeled analogs of the target cytokinin, is often added to the sample prior to extraction. creative-proteomics.com This allows for the correction of any analyte loss that may occur during the subsequent sample preparation and analysis steps.

Solid Phase Extraction (SPE) and Purification Protocols

Following initial extraction, Solid Phase Extraction (SPE) is a crucial step for the purification and concentration of cytokinin nucleotides from the crude extract. Due to the polar nature of cytokinin nucleotides, which can lead to poor retention on standard C18 cartridges, specialized SPE sorbents and protocols are often employed. researchgate.net

A common approach involves the use of mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties. For example, Oasis MAX and MCX (Mixed-Mode Cation Exchange) cartridges have proven effective. rsc.orgresearchgate.netnih.gov A dual-step SPE procedure using Oasis HLB and Oasis MAX cartridges has been developed for the specific pre-concentration and purification of cytokinin nucleotides, with recovery rates reported to be between 44-71%. nih.gov Another strategy utilizes a combination of two reverse phases and one cation-exchange phase, which has been shown to yield total extraction recoveries of over 80%. nih.gov

For the separation of cytokinin nucleotides from other forms of cytokinins like bases and ribosides, anion-exchange sorbents are particularly useful. researchgate.netsemanticscholar.org In this method, the nucleotides are retained on the anion-exchange column while the less polar bases and ribosides pass through in the flow-through fraction. semanticscholar.org The retained nucleotides can then be eluted with a suitable buffer.

A novel miniaturized purification technique known as pipette tip solid-phase extraction (PT-SPE), or StageTip purification, has also been adapted for cytokinin analysis. researchgate.netnih.gov This method uses small amounts of sorbent packed into a pipette tip, allowing for the processing of very small sample volumes (1-5 mg of fresh plant tissue) and providing a fast and cost-effective cleanup prior to analysis. researchgate.netnih.gov

High-Resolution Separation and Detection Technologies

The complexity of plant extracts necessitates the use of high-resolution separation and highly sensitive detection methods to accurately identify and quantify trans-Zeatin (B1683218) riboside triphosphate.

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques used for the separation of cytokinin nucleotides. rsc.orgnih.gov These methods offer excellent resolution and are capable of separating the various forms of cytokinins present in a plant extract.

UPLC systems, which utilize columns packed with sub-2-micron particles, provide higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov A typical setup for cytokinin analysis involves a reversed-phase C18 column. rsc.orgcreative-proteomics.comnih.gov The separation is achieved using a gradient elution with a mobile phase commonly consisting of an aqueous solution with a small percentage of an organic modifier like acetonitrile (B52724) or methanol, and an acid such as formic acid to improve peak shape and ionization efficiency in the mass spectrometer. nih.govsielc.com For instance, one method successfully separated a wide range of cytokinins in a single 24.5-minute chromatographic run using a C18 column with sub-2-micron particles. nih.gov

The following table summarizes typical parameters for the LC separation of cytokinins:

| Parameter | Value/Description | Source |

| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18, Waters ACQUITY UPLC CSH C18) | nih.govnih.gov |

| Column Dimensions | e.g., 2.1 x 150 mm, 1.7 µm particle size | researchgate.netnih.gov |

| Mobile Phase A | Water with 0.01% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.01% formic acid | nih.gov |

| Flow Rate | Typically 0.8 - 1.0 ml/min | sielc.combibliomed.org |

| Column Temperature | ~50°C | nih.gov |

| Injection Volume | 5 µL | nih.gov |

Mass Spectrometry (MS) Applications (e.g., QExactive Orbitrap, Triple Quadrupole, Tandem MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the detection and quantification of cytokinin nucleotides due to its high sensitivity and selectivity. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) , performed on instruments like triple quadrupole or QExactive Orbitrap mass spectrometers, is widely used. rsc.orgnih.gov In MS/MS, a specific precursor ion (the molecular ion of the target analyte) is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM) when using a triple quadrupole instrument, significantly enhances selectivity and sensitivity, allowing for the detection of compounds at femtomole levels (0.05 to 5 fmol). nih.gov

High-resolution accurate mass (HRAM) mass spectrometers , such as the QExactive Orbitrap, provide very precise mass measurements, which further aids in the confident identification of compounds by determining their elemental composition. rsc.org

The ionization source used to interface the LC with the MS is typically an electrospray ionization (ESI) source, which is well-suited for the analysis of polar molecules like cytokinin nucleotides. rsc.org

Quantitative Approaches and Validation

Accurate quantification of trans-Zeatin riboside triphosphate is essential for understanding its physiological roles. The most reliable method for quantification is the stable isotope dilution method. creative-proteomics.com This involves adding a known concentration of a stable isotope-labeled internal standard (e.g., deuterated or 13C-labeled this compound) to the sample at the beginning of the extraction process. creative-proteomics.comoup.com The ratio of the endogenous analyte to the internal standard is then measured by MS. This ratio is used to calculate the absolute concentration of the endogenous compound, correcting for any losses during sample preparation and variations in instrument response.

Method validation is critical to ensure the reliability of the analytical data. Key validation parameters include:

Linearity: The method should demonstrate a linear response over a wide range of concentrations. Linear ranges spanning at least five orders of magnitude have been reported for cytokinin analysis. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. For cytokinin nucleotides, LODs in the range of 0.06-0.19 µM have been achieved. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements. Intra-assay coefficients of variation (CV) are often used to assess precision and are typically expected to be below 8%. creative-proteomics.com

Recovery: This is a measure of the efficiency of the extraction and purification process. It is determined by comparing the amount of analyte measured in a spiked sample to the amount originally added. Recoveries for cytokinin nucleotides using dual-step SPE have been reported in the range of 44-71%. nih.gov

The following table provides an overview of quantitative performance metrics for cytokinin analysis:

| Parameter | Typical Value | Source |

| Limit of Detection (LOD) | 0.05 - 5 fmol | nih.gov |

| Linear Dynamic Range | > 5 orders of magnitude | nih.gov |

| Intra-assay Precision (CV) | < 8% | creative-proteomics.com |

| Calibration Curve Accuracy (R²) | > 0.998 | creative-proteomics.com |

| Extraction Recovery (SPE) | 44 - 71% | nih.gov |

By employing these advanced analytical methodologies, researchers can achieve the high sensitivity, selectivity, and accuracy required for the detailed investigation of this compound and its role in plant biology.

Isotope Dilution Analysis for Absolute Quantification

Isotope dilution analysis, particularly when coupled with mass spectrometry (MS), represents the gold standard for the absolute quantification of phytohormones, including cytokinin nucleotides. researchgate.netnih.gov This method's core principle involves adding a known quantity of a stable isotope-labeled internal standard (e.g., deuterium- or ¹³C-labeled tZTP) to a sample prior to extraction and purification. nih.govelsevierpure.com This standard is chemically identical to the target analyte but has a different mass, allowing the mass spectrometer to distinguish between them.

During analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the endogenous analyte and the isotopic standard co-elute but are detected as distinct ions based on their mass-to-charge (m/z) ratio. rsc.org The absolute quantity of the endogenous compound is then calculated by comparing the peak area of its ion signal to that of the known amount of the added internal standard. nih.govrsc.org This approach effectively corrects for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer, leading to highly accurate and reproducible measurements. youtube.com The ultimate goal of quantitative proteomics and metabolomics is the absolute measurement of molecule abundance, which provides a more precise description of biological processes than relative quantification. nih.gov

Table 1: Key Features of Isotope Dilution MS for Cytokinin Nucleotide Analysis

| Feature | Description | Advantage |

| Principle | Addition of a known amount of a stable isotope-labeled standard to a sample. | Corrects for analyte loss during sample preparation and analysis. |

| Detection | Mass spectrometry distinguishes between the endogenous analyte and the heavier isotopic standard. | High specificity and sensitivity. |

| Quantification | The ratio of the native analyte signal to the standard's signal determines the absolute concentration. | Provides absolute values (e.g., pmol/g fresh weight), not just relative changes. |

| Application | Considered the definitive method for quantifying specific cytokinin forms, including nucleotides like trans-zeatin nucleotide (tZNT). rsc.org | High accuracy and reproducibility, enabling robust comparisons across different studies. |

Challenges and Strategies for Direct Quantification of Intact Cytokinin Nucleotides

The direct analysis of intact cytokinin nucleotides like tZTP is fraught with challenges due to their unique physicochemical properties. A primary difficulty is their high polarity, which results in poor retention on conventional reversed-phase (RP) liquid chromatography columns, such as C18, that are standard in metabolomics. nih.gov Furthermore, these nucleotides are present at extremely low concentrations within complex plant matrices, making their detection and quantification difficult.

Historically, a common strategy to circumvent these issues was to treat the sample extract with an enzyme, such as alkaline phosphatase, to dephosphorylate the nucleotides into their corresponding ribosides or free bases. While this simplifies analysis, it results in the loss of crucial information about the specific pool of active nucleotides.

To address these challenges and enable direct measurement, several advanced strategies have been developed:

Specialized Chromatography: Methods using mixed-mode solid-phase extraction (SPE) cartridges that combine anion-exchange and reversed-phase properties have been successfully employed. nih.gov These allow for the specific retention and separation of charged nucleotide species from the bulk of the plant extract. Following extraction, specialized chromatography columns, such as those with low-coverage C18 bonded phases used with an acidic mobile phase, can improve the retention of these polar compounds. nih.gov

Anion-Exchange Chromatography: A series of anion-exchange column chromatography steps can effectively separate different cytokinin nucleotide species from each other before their final determination by LC-MS. nih.gov This allows for the distinct quantification of monophosphate, diphosphate (B83284), and triphosphate forms.

These modern approaches are essential for elucidating the early steps of cytokinin biosynthesis and understanding the distinct roles of the nucleotide forms in plant physiology. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokinin Content Determination

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunological technique that has been widely used for the quantification of various plant hormones, including cytokinins. researchgate.netnih.gov The most common format for small molecules like cytokinins is the competitive ELISA. researchgate.net

In this method, microtiter plate wells are coated with a cytokinin-protein conjugate. nih.gov An antibody that is specific to the cytokinin of interest is then added to the wells along with the plant sample extract. The free cytokinin in the sample competes with the cytokinin bound to the plate for the limited number of antibody binding sites. After an incubation period, the wells are washed to remove unbound antibodies. A secondary antibody, which is linked to an enzyme (e.g., peroxidase), is then added to bind to the primary antibody. Finally, a substrate is added that produces a measurable colorimetric or fluorescent signal upon reaction with the enzyme. nih.govmybiosource.com The signal intensity is inversely proportional to the concentration of cytokinin in the original sample; a strong signal indicates a low cytokinin concentration, and vice versa. mybiosource.com

A sensitive and specific ELISA has been developed for trans-Zeatin (tZ) and its riboside (trans-Zeatin riboside, tZR), capable of detecting them in the picomole range. nih.gov However, a significant limitation of ELISA for studying cytokinin nucleotides is antibody specificity. Antibodies are typically generated against a specific hapten, such as the zeatin molecule itself. These antibodies may exhibit poor or no recognition of the phosphorylated forms (monophosphate, diphosphate, or triphosphate). Therefore, ELISA is generally considered a method for determining the total content of a particular class of cytokinin (e.g., total tZ-type cytokinins) after enzymatic hydrolysis of the sample, rather than a tool for the direct and specific quantification of intact tZTP. researchgate.net

Application of Radiolabeled and Deuterated Standards in Metabolic Studies

Isotopically labeled standards are indispensable tools in metabolic research, serving two primary functions: quantification and metabolic tracing. nih.gov

Deuterated standards , which contain heavy, non-radioactive isotopes of hydrogen (²H or D), are predominantly used as internal standards for absolute quantification via mass spectrometry, as detailed in section 7.3.1. nih.gov Their stability and the ease with which they can be distinguished from their endogenous counterparts by MS make them ideal for ensuring analytical accuracy.

Radiolabeled standards , which incorporate radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), are instrumental for tracing metabolic pathways and transport dynamics. nih.govnih.gov In a typical "pulse-chase" experiment, a plant or cell culture is supplied with a radiolabeled cytokinin precursor. Over time, samples are collected and analyzed to track the movement and transformation of the radioactive signal. This allows researchers to:

Identify metabolic products by separating the extract components (e.g., via HPLC) and measuring the radioactivity of each fraction.

Determine the rates of metabolic conversion and degradation.

Trace the long-distance transport of cytokinins from their site of synthesis (e.g., roots) to their site of action (e.g., shoots). nih.gov

For example, feeding plants radiolabeled zeatin and subsequently identifying radioactive metabolites was crucial in discovering various conjugated forms, such as glucosides. nih.gov Similarly, the use of radiolabeled nucleosides has been vital in characterizing the transport proteins involved in moving cytokinin ribosides across membranes. nih.gov These metabolic studies provide essential context to the quantitative data obtained by other methods, painting a complete picture of the cytokinin life cycle in plants.

Comparative Biological and Evolutionary Aspects of Trans Zeatin Riboside Triphosphate

Occurrence and Metabolism in Diverse Organisms (excluding human clinical trials)

The isoprenoid cytokinin, trans-Zeatin (B1683218) (tZ), and its derivatives, including trans-Zeatin riboside triphosphate (tZRTP), are not exclusive to the plant kingdom. Their presence and metabolic pathways have been identified in a variety of organisms, from bacteria to mammals, highlighting their deep evolutionary roots and diverse biological roles.

Biosynthesis and Metabolic Pathways in Bacteria (e.g., Agrobacterium tumefaciens)

The bacterium Agrobacterium tumefaciens is a well-studied example of cytokinin production in prokaryotes. This plant pathogen induces the formation of crown gall tumors by transferring a segment of its Ti (tumor-inducing) plasmid, known as T-DNA, into the host plant's genome. frontiersin.orgnih.gov The T-DNA carries genes that direct the synthesis of plant hormones, including cytokinins and auxins, leading to uncontrolled cell division and tumor formation. frontiersin.orgnih.gov

Two primary pathways for cytokinin biosynthesis have been identified in bacteria. The first, and more ancient, is the tRNA degradation pathway. In most bacteria, cytokinins are found as modified nucleosides within tRNA molecules. oup.com The isopentenylation of adenine (B156593) at position 37 of the anticodon loop of specific tRNAs is a crucial modification for translation efficiency and fidelity. oup.com The degradation of these modified tRNAs can release free cytokinins, including zeatin-type cytokinins. oup.comfrontiersin.org

The second pathway is the de novo biosynthesis pathway, which is particularly prominent in plant-associated bacteria like A. tumefaciens. This pathway involves the direct synthesis of cytokinin precursors. In A. tumefaciens, the tzs (trans-zeatin synthesizing) gene, located on the Ti plasmid, encodes an isopentenyltransferase (IPT) that catalyzes the prenylation of AMP, ADP, or ATP with dimethylallyl pyrophosphate (DMAPP) or 4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP). oup.comnih.gov Specifically, the Tzs protein can convert AMP and HMBPP into zeatin riboside 5'-monophosphate (ZRMP). nih.gov This ZRMP can then be phosphorylated to form trans-Zeatin riboside diphosphate (tZRDP) and subsequently this compound (tZRTP).

Another key gene in A. tumefaciens is tmr (or ipt), located on the T-DNA, which also encodes an IPT. nih.govnih.gov This enzyme, once expressed in the plant cell, contributes to the overproduction of cytokinins, leading to tumorogenesis. nih.govnih.gov The expression of the tzs gene is inducible by phenolic compounds released by wounded plants, suggesting a sophisticated mechanism for host-pathogen interaction. researchgate.net

The biosynthesis of the trans-zeatin side chain in A. tumefaciens can utilize intermediates from the methylerythritol phosphate (B84403) (MEP) pathway, which is common in bacteria. nih.gov This is in contrast to the mevalonate (B85504) (MVA) pathway, which is also a source of isoprenoid precursors in eukaryotes. nih.gov

Table 1: Key Genes and Enzymes in Agrobacterium tumefaciens Cytokinin Biosynthesis

| Gene | Enzyme | Function | Location |

| tzs | Isopentenyltransferase (IPT) | Catalyzes the synthesis of zeatin riboside 5'-monophosphate (ZRMP) from AMP and HMBPP. nih.gov | Ti Plasmid |

| tmr (ipt) | Isopentenyltransferase (IPT) | Contributes to cytokinin overproduction in the host plant cell. nih.govnih.gov | T-DNA |

Presence and Roles in Lower Eukaryotes (e.g., Dictyostelium discoideum, Amoebae, Fungi, Algae)

Cytokinins, including zeatin and its derivatives, have been detected in various lower eukaryotes, suggesting their involvement in fundamental cellular processes beyond plant-specific development.

In the social amoeba Dictyostelium discoideum , comprehensive profiling has revealed the presence of six cytokinin forms, including cis-zeatin (B600781). researchgate.net This organism possesses three IPT genes, with one showing homology to adenylate-IPTs responsible for de novo synthesis and the other two to tRNA-IPTs. researchgate.net This indicates that both the de novo and tRNA degradation pathways for cytokinin production are likely active in this organism. While direct detection of tZRTP is not explicitly mentioned, the presence of its precursors and the enzymatic machinery for its synthesis are evident.

In fungi , the production of zeatin and zeatin riboside has been documented. For instance, the mycorrhizal fungus Rhizopogon roseolus is known to synthesize and release these cytokinins. nih.gov In the pathogenic fungus Leptosphaeria maculans, both cis- and trans-zeatin types of cytokinins have been identified, with their profiles changing during infection of the host plant, Brassica napus. nih.gov The presence of isopentenyltransferase activity in fungi suggests the capability for cytokinin biosynthesis, which could lead to the formation of tZRTP. nih.gov

In algae , cytokinins have also been detected, and their presence is considered a primitive trait. nih.gov The existence of tRNA-IPTs in algae points to the tRNA degradation pathway as a source of these molecules. frontiersin.org The evolution of more complex cytokinin signaling pathways is thought to have occurred with the transition of plants to land. nih.gov

Presence as a Metabolite in Mammalian Systems (e.g., Mouse)

While cytokinins are primarily known as plant hormones, evidence suggests their presence and potential biological activity in mammalian systems. The ChEBI (Chemical Entities of Biological Interest) database lists 9-ribosyl-trans-zeatin 5'-triphosphate as a mouse metabolite. ebi.ac.uk The source of cytokinins in mammals is believed to be primarily through the degradation of tRNA, as tRNA-isopentenyltransferases are conserved in animals. semanticscholar.org These enzymes modify tRNA, and their subsequent turnover could release cytokinin nucleosides.

Recent studies have shown that zeatin riboside can interact with mammalian adenosine (B11128) receptors, suggesting a potential for cross-kingdom signaling and physiological effects. nih.gov However, the precise metabolic pathways and the physiological concentrations and roles of tZRTP in mammalian systems remain areas of active investigation.

Evolutionary Conservation and Diversification of Cytokinin Functions

The widespread occurrence of cytokinins and their biosynthetic pathways across different kingdoms of life points to an ancient evolutionary origin. The functions of these molecules have diversified significantly, particularly with the evolution of land plants.

Role of tRNA as an Evolutionarily Ancient Source of Cytokinins

The modification of tRNA with isopentenyl groups is a highly conserved process found in bacteria, archaea, and eukaryotes. oup.com This modification is crucial for the efficiency and fidelity of protein synthesis. oup.com The degradation of these modified tRNAs provides a universal and ancient source of free cytokinins. oup.comfrontiersin.org This pathway is considered to be the primordial method of cytokinin production, predating the evolution of the de novo synthesis pathway. frontiersin.org

In most bacteria and likely in early eukaryotes, the cytokinins released from tRNA turnover may have served fundamental roles in cellular metabolism and signaling before the evolution of dedicated cytokinin receptors and complex signaling cascades. frontiersin.orgoup.com

Adaptation and Specialization of Signaling Roles in Plants

The evolution of land plants was accompanied by a significant diversification and specialization of cytokinin functions. nih.gov While the basic components of cytokinin signaling are found in some algae, the full complement of receptors and signaling proteins seen in land plants is absent. oup.com The transition to a terrestrial environment likely drove the evolution of more complex cytokinin signaling pathways to regulate a wider range of developmental processes. nih.gov

In plants, cytokinins are central regulators of cell division, shoot and root meristem activity, leaf senescence, nutrient allocation, and responses to environmental stresses. oup.commdpi.com The evolution of the de novo biosynthesis pathway, particularly for the production of trans-zeatin, allowed for a more precise spatial and temporal control of cytokinin levels, which was crucial for the development of complex plant body plans. oup.com

The specialization of cytokinin signaling is also evident in the differential roles of cis- and trans-zeatin isomers. While cis-zeatin, primarily derived from tRNA degradation, is generally less active in many plant bioassays, trans-zeatin, produced via the de novo pathway, is highly active and plays a key role in regulating growth and development. semanticscholar.org Furthermore, the transport of different cytokinin forms, such as the movement of trans-zeatin and its riboside from roots to shoots, allows for long-distance signaling and coordination of development throughout the plant. nih.gov This intricate regulation of cytokinin biosynthesis, metabolism, and transport highlights the profound adaptation and specialization of cytokinin functions during the evolution of plants. oup.com

Q & A

Basic: What enzymatic pathways are involved in the biosynthesis of trans-zeatin riboside triphosphate (tZRTP)?

The biosynthesis of tZRTP begins with dimethylallyl diphosphate (DMAPP) and adenosine triphosphate/diphosphate (ATP/ADP) as precursors. Enzymes such as isopentenyltransferase (IPT) catalyze the formation of N6-isopentenyladenosine monophosphate (iPMP) from DMAPP and ADP/ATP. Subsequently, CYP735A cytochrome P450 monooxygenases hydroxylate iPMP derivatives (e.g., iPRTP, isopentenyladenine riboside triphosphate) to produce tZRTP . Key intermediates include zeatin riboside-5'-monophosphate (ZMP) and trans-zeatin riboside (tZR), which are further phosphorylated or dephosphorylated depending on cellular requirements .

Methodological Insight : To study these pathways, researchers often use isotopic labeling (e.g., ¹⁴C-DMAPP) combined with HPLC-MS to trace intermediates in mutant Arabidopsis lines lacking CYP735A enzymes .

Advanced: How do mono-, di-, and tri-phosphate forms of cytokinins differ in signaling and metabolic roles?

The phosphorylation state of cytokinin ribosides (mono-, di-, tri-phosphate) determines their stability, transport efficiency, and conversion into active free bases. For example:

- tZRTP serves as a precursor for tZR (trans-zeatin riboside) and active trans-zeatin (tZ) via dephosphorylation by enzymes like LONELY GUY (LOG) in shoot apical meristems .

- tZRMP (monophosphate) and tZRDP (diphosphate) are transient intermediates with limited mobility compared to tZRTP, which is more stable in xylem transport .

Methodological Insight : Genetic mutants (e.g., Arabidopsis log mutants) and compartment-specific phosphatase inhibitors can elucidate phosphorylation-dependent signaling dynamics .

Basic: What methodologies are recommended for quantifying tZRTP in plant tissues?

tZRTP is quantified using:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with deuterated internal standards (e.g., ²H₆-tZRTP) to account for matrix effects .

- Immunoaffinity Chromatography (IAC) paired with ELISA for high-throughput screening, though cross-reactivity with similar cytokinin forms requires validation .

Best Practices : Tissue homogenization in cold methanol/ammonium formate buffer and rapid freezing in liquid nitrogen prevent enzymatic degradation .

Advanced: How do subcellular localization and membrane transport mechanisms affect tZRTP bioavailability?

tZRTP is synthesized in plastids and transported to the cytoplasm via ATP-binding cassette (ABC) transporters. Its conversion to tZR in the apoplast or cytosol depends on pH-dependent phosphatase activity . In roots, tZRTP is xylem-loaded as a stable precursor, while in shoots, LOG-mediated dephosphorylation in meristems releases active tZ .

Methodological Insight : Subcellular fractionation (e.g., differential centrifugation) combined with GFP-tagged transporters (e.g., ABCG14) can map tZRTP trafficking routes .

Experimental Design: What factors should be prioritized when applying tZRTP derivatives in plant growth studies?

- Dosage Optimization : Low concentrations (e.g., 0.05 mg L⁻¹ tZR) enhance pseudostem diameter and leaf growth in bananas, while higher doses may inhibit root development .

- Environmental Controls : Light intensity and temperature influence tZRTP stability; dark incubation reduces active tZ levels by 50% compared to light conditions .

- Biometric Metrics : Track pseudostem diameter, leaf area, and meristematic activity via microscopy or ³H-thymidine incorporation .

Data Contradiction: How can researchers resolve discrepancies in cytokinin levels under stress conditions?

Conflicting reports on tZRTP/tZ levels under abiotic stress (e.g., heat, ABA) arise from:

- Tissue-Specific Responses : Root tZRTP may increase under drought, while shoot tZ declines due to LOG suppression .

- Extraction Artifacts : Incomplete phosphatase inhibition during sampling can overestimate inactive forms .

Methodological Insight : Use stress-specific controls (e.g., ABA-treated vs. untreated wild-type plants) and validate findings with genetic mutants (e.g., ahk3 cytokinin receptor mutants) .

Advanced: What genetic tools are available to manipulate tZRTP metabolism in model plants?

- CRISPR/Cas9 Knockouts : Target CYP735A to block tZRTP biosynthesis or LOG to study dephosphorylation .

- Overexpression Lines : Constitutive expression of IPT or ABCG14 enhances tZRTP transport and shoot meristem activity .

Validation : Pair transcriptomics (RNA-seq) with cytokinin profiling to confirm pathway perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.